1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile to form the 1,2,4-oxadiazole ring.
Formation of the Benzoxazine Core: The oxadiazole intermediate is then reacted with 4-ethyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzoxazine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
6-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of the oxadiazole and benzoxazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-32-22-6-3-16(11-23(22)33-2)14-29-25(31)17-7-9-30(10-8-17)24-18(13-27)15-28-21-5-4-19(26)12-20(21)24/h3-6,11-12,15,17H,7-10,14H2,1-2H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLWLOQHKUKPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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